

A Comparative Guide to the Relaxivity of Ferumoxytol and Other Iron Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the magnetic resonance imaging (MRI) relaxivity of **ferumoxytol** with other iron oxide nanoparticles (IONPs). The data presented is compiled from experimental studies to assist researchers in selecting the appropriate contrast agent for their specific applications.

Quantitative Relaxivity Data

The efficacy of an MRI contrast agent is determined by its longitudinal (r1) and transverse (r2) relaxivities, which quantify the extent to which the agent shortens the T1 and T2 relaxation times of water protons, respectively. A higher relaxivity value indicates a stronger contrast effect. The r2/r1 ratio is a crucial parameter for determining the suitability of an agent for T1-weighted (bright contrast) or T2-weighted (dark contrast) imaging. Generally, a low r2/r1 ratio is preferred for T1 contrast, while a high ratio is characteristic of T2 agents.

The following table summarizes the experimentally determined relaxivity values for **ferumoxytol** and other selected IONPs at various magnetic field strengths. It is important to note that relaxivity is influenced by several factors, including the nanoparticle's core size, hydrodynamic size, surface coating, and the experimental conditions such as temperature and the medium in which the measurements are taken.



Nano partic le	Core Size (nm)	Hydro dyna mic Size (nm)	Coati ng	Magn etic Field (T)	Mediu m	Temp eratur e (°C)	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	r2/r1 Ratio
Ferum oxytol (Ferah eme®)	~7	38	Polygl ucose sorbito I carbox ymeth yl ether	3.0	Saline	22	7.11 ± 0.13	111.74 ± 3.76	15.72
3.0	Plasm a	22	7.83 ± 0.07	-	-				
3.0	Saline	37	10.0 ± 0.3	62.3 ± 3.7	6.23				
3.0	Plasm a	37	9.5 ± 0.2	65.2 ± 1.8	6.86				
1.5	Saline	37	19.9 ± 2.3	60.8 ± 3.8	3.05	-			
1.5	Plasm a	37	19.0 ± 1.7	64.9 ± 2.3	3.42	-			
1.5	-	-	15	89	5.93	-			
Generi c Ferum oxytol (Sand oz)	-	-	-	3.0	Saline	22	8.30 ± 0.29	105.07 ± 2.20	12.66
Molda ylON	-	-	Dextra n	3.0	Saline	22	8.62 ± 0.16	109.68 ± 2.56	12.72



Feruca rbotra n (Reso vist®)	4.2	59	Carbo xydext ran	3.0	Water	-	5.1	31.9	6.25
SPION Dex	-	35	Dextra n	3.0	Water	-	4.9	64.1	13.08

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

The determination of nanoparticle relaxivity is a critical step in the characterization of potential MRI contrast agents. The following outlines a generalized methodology for measuring r1 and r2 relaxivities.

Sample Preparation

- Stock Solution: A stock solution of the iron oxide nanoparticles with a known iron concentration is prepared. The iron concentration is typically determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or UV-visible spectroscopy.
- Dilution Series: A series of dilutions of the nanoparticle suspension are prepared in the
 desired medium (e.g., deionized water, saline, or plasma) to cover a range of concentrations
 relevant for imaging applications. A blank sample containing only the medium is also
 prepared to measure the baseline relaxation times.

MRI Relaxometry

- Instrumentation: Measurements are performed using a clinical or preclinical MRI scanner at a specific magnetic field strength (e.g., 1.5T, 3.0T, 7.0T).
- Temperature Control: The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C, throughout the experiment.
- T1 Measurement:



- Pulse Sequence: The longitudinal relaxation time (T1) is commonly measured using an inversion recovery spin-echo (IR-SE) or a saturation recovery spin-echo (SR-SE) sequence.
- Parameters: A series of images are acquired with varying inversion times (TI) for IR-SE or recovery times for SR-SE, while keeping the repetition time (TR) and echo time (TE) constant. The TR should be sufficiently long (ideally > 5 x T1) to allow for full magnetization recovery between pulses.

T2 Measurement:

- Pulse Sequence: The transverse relaxation time (T2) is typically measured using a multiecho spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence.
- Parameters: A series of echoes are acquired at different echo times (TE) within a single TR.

Data Analysis

- Region of Interest (ROI): A region of interest is drawn within each sample on the acquired images to measure the mean signal intensity.
- Relaxation Time Calculation:
 - T1: The signal intensity from the T1 measurements is plotted against the corresponding TI values, and the data is fitted to the appropriate signal recovery equation to calculate the T1 for each concentration.
 - T2: The signal intensity from the T2 measurements is plotted against the corresponding TE values, and the data is fitted to a mono-exponential decay function to calculate the T2 for each concentration.

Relaxivity Calculation:

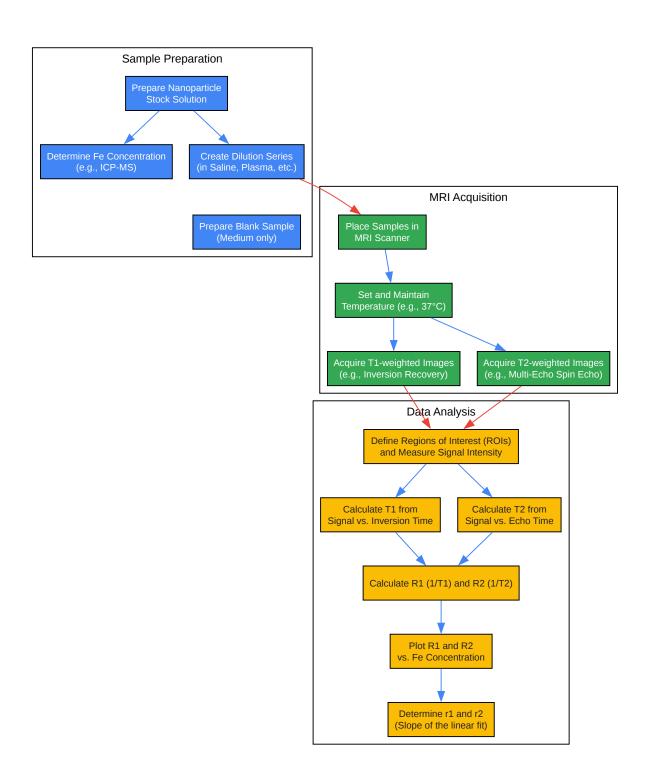
- The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.
- The relaxation rates are then plotted against the iron concentration (in mM).



• The slope of the linear regression of the R1 vs. concentration plot gives the longitudinal relaxivity (r1), and the slope of the R2 vs. concentration plot gives the transverse relaxivity (r2).

Mandatory Visualization





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. A comprehensive literatures update of clinical researches of superparamagnetic resonance iron oxide nanoparticles for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. ismrm.org [ismrm.org]
- To cite this document: BenchChem. [A Comparative Guide to the Relaxivity of Ferumoxytol and Other Iron Oxide Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050538#comparing-the-relaxivity-of-ferumoxytol-with-other-iron-oxide-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com